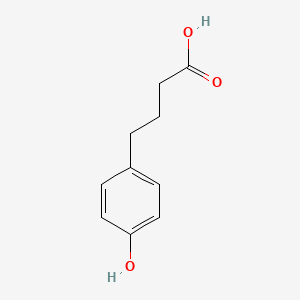

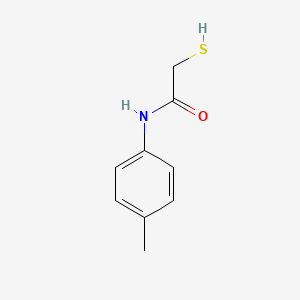

N-(4-Methylphenyl)-2-sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications

-

Stabilizers for Nitrate Ester-Based Energetic Materials

- Field : Materials Science

- Application : The compound is used as a stabilizer for nitrate ester-based energetic materials .

- Method : The efficiency of the stabilizers and their synergistic effect were investigated using thermogravimetric analysis, Bergmann–Junk test, and differential scanning calorimetry .

- Results : The study provided insights into the mechanism of action of these stabilizers, their advantages, and drawbacks .

-

Synthesis of Semiorganic Crystals for Laser Applications

- Field : Materials Science: Materials in Electronics

- Application : A compound with a similar structure, (4-methylphenyl)methanaminium bromide hemihydrate, has been used to grow semiorganic crystals for laser applications .

- Method : The crystals were grown by reacting 4-methylbenzylamine (4MLBA) and hydrobromic acid in deionized water (1:1 molar ratio) .

- Results : The study revealed the structural, spectral, and optical properties of the synthesized crystals .

-

Synthesis of New Azo Compounds

- Field : Organic Chemistry

- Application : A compound with a similar structure, N-(4-methylphenyl)maleimide, has been synthesized .

- Method : Maleic anhydride was reacted with p-toluidine in the presence of di-phosphorus pentoxide (P2O5) as a catalyst .

- Results : The reaction resulted in the formation of N-(4-methylphenyl)maleimide .

-

Synthesis of New Sulfonamide Compounds

- Field : Organic Chemistry

- Application : A new sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been synthesized .

- Method : The compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors using an indirect method that avoids contamination of the product .

- Results : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis). The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .

-

Manufacture of N-(3-Amino-4-methylphenyl)benzamide

- Field : Organic Chemistry

- Application : N-(3-Amino-4-methylphenyl)benzamide has been manufactured .

- Method : Two routes are well known for its manufacture, and 4-methyl-3-nitroaniline or 4-methylbenzene-1,3-diamine were mainly used as primary raw materials .

- Results : The specific results of this process are not detailed in the source .

-

Synthesis of New Sulfonamide Compounds

- Field : Organic Chemistry

- Application : A new sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been synthesized .

- Method : The compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors using an indirect method that avoids contamination of the product .

- Results : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis). The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .

-

Manufacture of N-(3-Amino-4-methylphenyl)benzamide

- Field : Organic Chemistry

- Application : N-(3-Amino-4-methylphenyl)benzamide has been manufactured .

- Method : Two routes are well known for its manufacture, and 4-methyl-3-nitroaniline or 4-methylbenzene-1,3-diamine were mainly used as primary raw materials .

- Results : The specific results of this process are not detailed in the source .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Future Directions

This could involve potential applications of the compound, areas for further research, etc.

For a specific compound, these details would be found in scientific literature. If you have another compound in mind or need information on a different topic, feel free to ask!

properties

IUPAC Name |

N-(4-methylphenyl)-2-sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDODKDSYUJVAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303851 |

Source

|

| Record name | N-(4-Methylphenyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methylphenyl)-2-sulfanylacetamide | |

CAS RN |

34282-30-9 |

Source

|

| Record name | NSC162718 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)

![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)